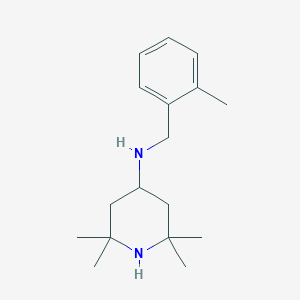
(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is an organic compound that features a benzyl group substituted with a methyl group and a piperidine ring substituted with four methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of 2-methylbenzyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: 2-Methylbenzaldehyde, 2-Methylbenzoic acid.
Reduction: 2-Methylbenzylamine, 2-Methylbenzyl alcohol.
Substitution: 2-Methyl-4-nitrobenzyl, 2-Methyl-4-bromobenzyl.
科学研究应用
(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use as a therapeutic agent or a chemical reagent.
相似化合物的比较
Similar Compounds
2-Methylbenzylamine: Similar structure but lacks the piperidine ring.
2,2,6,6-Tetramethylpiperidine: Similar structure but lacks the benzyl group.
Benzylamine: Similar structure but lacks the methyl and piperidine substitutions.
Uniqueness
(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is unique due to the combination of its benzyl and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
2,2,6,6-tetramethyl-N-[(2-methylphenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-13-8-6-7-9-14(13)12-18-15-10-16(2,3)19-17(4,5)11-15/h6-9,15,18-19H,10-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEUJBRCXJNTFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CC(NC(C2)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
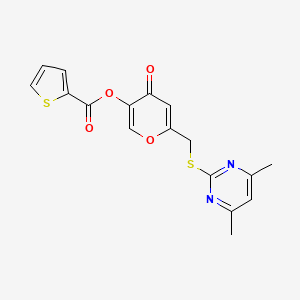
![3-(BENZENESULFONYL)-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2402397.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2402399.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2402400.png)
![8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2402401.png)
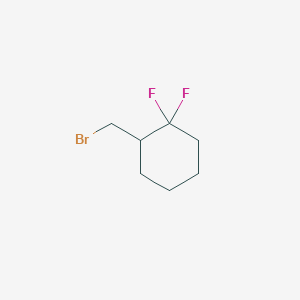

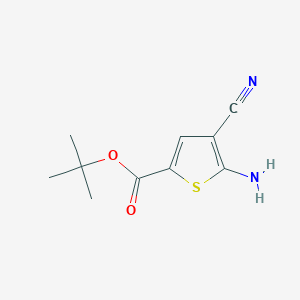
![3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide](/img/structure/B2402411.png)
![Meso-(6R,9R)-2-Tert-Butyl 9-Methyl 2-Azaspiro[5.5]Undecane-2,9-Dicarboxylate](/img/structure/B2402412.png)
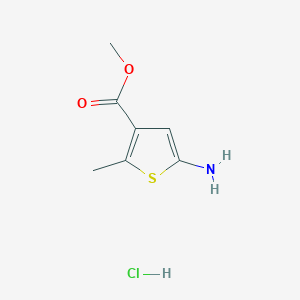
![[4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride](/img/structure/B2402415.png)
![2-(furan-2-yl)-N-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2402416.png)
